REACTION_CXSMILES
|
[OH-].[K+].[I:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[CH:6][C:5]=1[OH:12].[F:13][C:14](F)([F:22])S(OC(F)F)(=O)=O>C(#N)C.O>[F:13][CH:14]([F:22])[O:12][C:5]1[C:4]([I:3])=[CH:9][C:8]([O:10][CH3:11])=[N:7][CH:6]=1 |f:0.1|
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(C=NC(=C1)OC)O
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
863 μL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC(F)F)(F)F
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted twice with in each case 40 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (sodium sulphate)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (IR-50SI, petroleum ether/ethyl acetate 12-20%)
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
FC(OC=1C(=CC(=NC1)OC)I)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |